Ethyl 5-aminopyrimidine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-aminopyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTIAVKCEYHMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285734 | |
| Record name | Ethyl 5-amino-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59950-51-5 | |
| Record name | Ethyl 5-amino-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59950-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Aminopyrimidine 4 Carboxylate and Its Derivatives
General Synthetic Approaches to Pyrimidine (B1678525) Carboxylates
The synthesis of the pyrimidine core, particularly with a carboxylate substituent, is a cornerstone of heterocyclic chemistry. Various methods have been developed, primarily relying on cyclization, substitution, and functional group manipulation.
Condensation Reactions and Cyclization Strategies
The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a molecule containing an N-C-N fragment (such as an amidine, urea (B33335), or thiourea) with a three-carbon unit equipped with electrophilic centers at the 1 and 3 positions.
A prominent example is the Principal Synthesis, where a 1,3-dicarbonyl compound reacts with an amidine. Variations of this approach are common for producing substituted pyrimidines. For instance, the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine (B55565) hydrochloride can yield ethyl 2,5-disubstituted pyrimidine-4-carboxylates with high regioselectivity. researchgate.net The increased electrophilicity of the carbonyl group adjacent to the ester function typically directs the cyclization. researchgate.net
Another established route is the Traube synthesis. While broadly applicable, a specific example involves the condensation of 2,5-anhydroallonamidine hydrochloride with ethyl 4-(dimethylamino)-2-oxo-3-butenoate to produce ethyl 2-(β-D-ribofuranosyl)pyrimidine-4-carboxylate. researchgate.net A pathway analogous to the synthesis of related compounds involves the condensation of formamidine (B1211174) acetate (B1210297) with a suitable three-carbon precursor, such as mucobromic acid, which yields 5-bromopyrimidine-4-carboxylate. ucla.edu This highlights a direct method for forming the pyrimidine-4-carboxylate skeleton.
Table 1: Examples of Condensation Reactions for Pyrimidine Carboxylates
| N-C-N Reagent | Three-Carbon Component | Product | Reference |
|---|---|---|---|
| Benzamidine HCl | Ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate | Ethyl 2,5-diphenylpyrimidine-4-carboxylate | researchgate.net |
Nucleophilic Substitution Reactions on Pyrimidine Rings
Once the pyrimidine ring is formed, its chemical properties allow for further modification through nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the displacement of good leaving groups, particularly at the C2, C4, and C6 positions.
Halogenated pyrimidines are common substrates for these reactions. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily undergoes substitution with various nucleophiles. researchgate.net Treatment with dimethylamine, sodium phenoxide, or sodium thiophenoxide results in the displacement of the chlorine atom to yield the corresponding 4-substituted derivatives. researchgate.net This demonstrates a powerful method for introducing diverse functionalities onto a pre-existing pyrimidine carboxylate scaffold. Similarly, the synthesis of complex pyrimidine-quinoline hybrids has been achieved by coupling 4-aryl-2-chloropyrimidines with ethyl aminophenylquinoline-4-carboxylate scaffolds, showcasing a key nucleophilic substitution step. mdpi.comsigmaaldrich.com
Functional Group Interconversions for Aminopyrimidine Carboxylate Synthesis
Functional group interconversion (FGI) is a crucial strategy for introducing specific substituents that are not compatible with initial ring-forming reactions. For the synthesis of aminopyrimidines, the reduction of a nitro group is a classic and highly effective FGI.
A plausible and powerful pathway to obtain the target molecule, Ethyl 5-aminopyrimidine-4-carboxylate, involves the synthesis of a precursor like Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. sigmaaldrich.com This intermediate can then undergo reduction. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), is a standard method that can achieve both the reduction of the nitro group to a primary amine and the dehalogenation (removal of the chloro groups) in a single synthetic step. The feasibility of removing chloro groups from a similar core structure, 4,6-dichloropyrimidin-5-amine, to produce 5-aminopyrimidine (B1217817) has been demonstrated, supporting this approach. guidechem.com
Another FGI route is the reduction of an azide (B81097) group to an amine, which can be accomplished with various reagents, including catalytic hydrogenation or phosphines. derpharmachemica.com
Specific Synthesis of this compound
While general principles provide a framework, the specific synthesis of this compound can be approached through several conceptual pathways.
Direct Synthesis Pathways
Direct synthesis of this compound in a single step from acyclic precursors is not widely documented in readily available literature. However, syntheses of closely related analogues provide a clear blueprint for such a reaction.
A key example is the synthesis of ethyl 5-bromopyrimidine-4-carboxylate. ucla.edu This method involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium. ucla.edu A hypothetical direct synthesis of the target amino compound would require a similar three-carbon precursor where the bromine atom is replaced with an amino group or a protected amino group.
The low yield reported for this procedure suggests that direct condensation can be challenging and may lead to significant byproduct formation. ucla.edu
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, saving time and resources. The Biginelli reaction is a well-known MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). mdpi.comnih.gov While this specific reaction yields a reduced pyrimidine ring, it exemplifies the MCR approach to building the core structure. mdpi.com
More advanced MCRs for pyrimidine synthesis have been developed. For example, a four-component reaction strategy using amidines, styrene, and N,N-dimethylformamide (DMF) has been reported for synthesizing pyrimidine carboxamides. In this palladium-catalyzed process, DMF impressively serves as both a one-carbon synthon and the source of the amide group.
Although a specific MCR for the direct, one-pot synthesis of this compound is not prominently featured in the reviewed literature, the power of MCRs in heterocyclic synthesis suggests that such a route is conceptually feasible. Designing an MCR would likely involve selecting a three-carbon component already containing the amino and ester functionalities, to react with an amidine source.
Table 3: List of Compounds
| Compound Name |
|---|
| 1,1'-Carbonyldiimidazole (B1668759) |
| 1-Hydroxybenzotriazole |
| 2,5-Anhydroallonamidine hydrochloride |
| 4,6-Dichloropyrimidin-5-amine |
| 5-Aminopyrimidine |
| 5-Bromopyrimidine-4-carboxylate |
| 5-Bromopyrimidine-4-carboxylic acid |
| Benzamidine hydrochloride |
| Dicyclohexylcarbodiimide |
| Diethyl 2-(dimethylaminomethylene)-3-oxosuccinate |
| Dimethylamine |
| Ethyl 2,5-diphenylpyrimidine-4-carboxylate |
| Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate |
| Ethyl 2-(β-D-ribofuranosyl)pyrimidine-4-carboxylate |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |
| Ethyl 4-(dimethylamino)-2-oxo-3-butenoate |
| This compound |
| Ethyl 5-bromopyrimidine-4-carboxylate |
| Ethyl acetoacetate |
| Formamidine acetate |
| Methyl 5-bromopyrimidine-4-carboxylate |
| Mucobromic acid |
| N,N-Dimethylformamide |
| Palladium on carbon |
| Sodium phenoxide |
| Sodium thiophenoxide |
| Styrene |
| Thiourea |
Polymer-Assisted Synthesis Approaches
The use of solid-phase synthesis offers significant advantages in the preparation of pyrimidine derivatives, including simplified purification and the potential for automation. A notable strategy involves the use of Merrifield's resin as a solid support for the construction of the pyrimidine ring.
In a multi-step synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, a derivative of the target compound, the heterocyclic moiety is built upon the resin. researchgate.net This approach begins with the modification of Merrifield's resin, followed by the condensation of a chalcone-like precursor to form a polymer-supported dihydropyrimidine (B8664642). Subsequent oxidation and cleavage from the resin with an amine yield the final product. researchgate.net This polymer-assisted method demonstrates the feasibility of constructing the pyrimidine core on a solid support, a strategy that could be adapted for the synthesis of the unsubstituted this compound. The key advantage of this technique is the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration, streamlining the work-up process.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of synthesizing this compound and its analogues is highly dependent on the careful control of various reaction parameters.
Investigation of Solvent Systems and Their Influence
The choice of solvent can significantly impact the yield and selectivity of pyrimidine synthesis. In the synthesis of related 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction, a biphasic system of toluene (B28343) and water was found to be effective. The addition of acetic acid as a co-solvent was observed to increase the conversion rate. This suggests that a mixture of polar and non-polar solvents can be beneficial in reactions involving precursors of varying polarity.
Temperature and Pressure Effects on Reaction Kinetics
While specific studies on the temperature and pressure effects on the synthesis of this compound are not extensively detailed in the available literature, general principles of chemical kinetics apply. Increased temperature typically accelerates reaction rates, but can also lead to the formation of undesired byproducts. Therefore, optimizing the temperature is a critical step in maximizing the yield of the desired product. Pressure is more relevant in reactions involving gaseous reagents or where the reaction volume changes significantly.
Role of Catalysts and Reagents in Synthetic Efficiency
The selection of appropriate catalysts and reagents is paramount for an efficient synthesis. Various catalysts have been employed in the synthesis of pyrimidine derivatives. For instance, copper-promoted reactions have been used for C-N cross-coupling to introduce amino groups. researchgate.net In other syntheses of tetrahydropyrimidine (B8763341) derivatives, a catalytic amount of CuCl₂·2H₂O has been utilized in a solvent-less, grindstone multicomponent reaction.
A potential route to this compound is through the reduction of a corresponding nitro-pyrimidine precursor, such as ethyl 5-nitropyrimidine-4-carboxylate. Catalytic hydrogenation is a common method for this transformation. This process typically involves a metal catalyst like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction is carried out under a hydrogen atmosphere, and the catalyst facilitates the reduction of the nitro group to an amino group. The efficiency of this reduction can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure.
Another synthetic avenue is the amination of a halogenated precursor, such as ethyl 5-bromopyrimidine-4-carboxylate. This nucleophilic aromatic substitution can be achieved using ammonia (B1221849) or an ammonia equivalent, often in the presence of a copper or palladium catalyst to facilitate the reaction.
Non-Conventional Synthesis Techniques (e.g., Microwave-Assisted, Ultrasound-Driven)
To enhance reaction rates and yields, non-conventional energy sources have been explored for the synthesis of pyrimidine derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating. The synthesis of various pyrimidine-quinolinecarboxylate derivatives has been successfully achieved under microwave irradiation in a green solvent. This technique's ability to rapidly heat the reaction mixture can be particularly advantageous for driving reactions to completion quickly.
Ultrasound-Driven Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates. While specific applications to this compound are not widely reported, ultrasound has been used in the synthesis of related heterocyclic compounds, suggesting its potential applicability.
Advanced Purification and Isolation Techniques
The isolation and purification of the final product are critical steps to ensure the required quality for its intended applications. Standard techniques such as recrystallization and column chromatography are commonly employed for pyrimidine derivatives.
For instance, after the synthesis of ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the product is purified by dissolving it in methanol, followed by recrystallization. In other cases, column chromatography is the method of choice for separating the desired compound from byproducts and unreacted starting materials. The selection of the appropriate eluent system is crucial for achieving good separation.
For more challenging separations or to achieve very high purity, more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be utilized. The choice of the stationary phase (e.g., normal phase or reverse phase) and the mobile phase composition are optimized to achieve the desired separation.
Chromatographic Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are widely used for the separation and purification of pyrimidine derivatives due to their effectiveness in separating complex mixtures.
Column Chromatography: This technique is a staple for the purification of this compound and related compounds on a laboratory scale. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. For pyrimidine derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying functional groups.
A typical procedure involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a column packed with silica gel. The choice of eluent (mobile phase) is crucial for effective separation. A solvent system with appropriate polarity is selected to allow the desired compound to move down the column at a moderate rate, separating it from impurities that either move faster or are more strongly adsorbed to the silica gel. For compounds similar in structure to this compound, solvent systems such as ethyl acetate/hexane or chloroform (B151607) are often employed. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with a wide range of polarities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used to separate, identify, and quantify components in a mixture. For pyrimidine derivatives, reversed-phase HPLC is frequently utilized. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. researchgate.net
The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the column and thus have longer retention times. The mobile phase composition, flow rate, and column temperature are optimized to achieve the desired separation. For analytical purposes, HPLC can be used to assess the purity of a sample, while preparative HPLC can be employed to isolate high-purity fractions of the target compound. The detection of the eluted compounds is typically performed using a UV detector. nih.gov
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel | C8 or C18 silica gel researchgate.net |
| Mobile Phase (Eluent) | Ethyl acetate/hexane mixtures, Chloroform | Acetonitrile/water or Methanol/water mixtures, often with additives like formic acid nih.govnih.gov |
| Separation Principle | Adsorption based on polarity | Partition based on hydrophobicity (Reversed-Phase) |
| Application | Preparative purification | Analytical purity assessment, Preparative purification |
| Detection | Thin-Layer Chromatography (TLC) of fractions | UV Detector nih.gov |
Recrystallization and Crystallization Techniques
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.
For this compound and its derivatives, common solvents for recrystallization include ethanol (B145695), methanol, or mixtures of solvents like ethanol/water. researchgate.net The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then filtered, if necessary, to remove any insoluble impurities. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the majority of the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. For instance, some substituted 2-aminopyrimidine (B69317) compounds have been successfully purified by recrystallization from an ethanol solution to yield colorless single crystals. researchgate.net Similarly, other related pyrimidine carboxylates have been purified by recrystallization from methanol. nih.gov
| Solvent/Solvent System | Typical Application for Pyrimidine Derivatives | Outcome |
| Ethanol | Purification of substituted 2-aminopyrimidines researchgate.net | Formation of colorless single crystals |
| Methanol | Purification of ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate nih.gov | Crystalline solid |
| Ethanol/Water | Purification of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates researchgate.net | Crystalline solid |
Chemical Reactivity and Transformation Mechanisms of Ethyl 5 Aminopyrimidine 4 Carboxylate
Reactivity Profile of the Amino Group (C-5 Position)
The amino group at the C-5 position is a key nucleophilic center in the molecule. Its reactivity is influenced by the electronic effects of the pyrimidine (B1678525) ring and the adjacent ester functionality. While the pyrimidine ring nitrogens are electron-withdrawing, the amino group's lone pair of electrons can participate in resonance, influencing the reactivity of both the group itself and the heterocyclic ring. The acidity and, consequently, the nucleophilicity of amino groups on pyrimidine rings have been studied, indicating they are sufficiently reactive to participate in a range of reactions. cdnsciencepub.comresearchgate.net
Electrophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the C-5 amino group allows it to act as a nucleophile, reacting with various electrophiles. Although specific studies on the electrophilic substitution of the amino group in Ethyl 5-aminopyrimidine-4-carboxylate are not extensively detailed, analogous reactions with other aminopyrimidines suggest a high potential for such transformations. researchgate.net
Common electrophilic substitution reactions expected at the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivative. This reaction is common for aminopyrimidines. researchgate.net
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would yield the corresponding sulfonamide.
Alkylation: Reaction with alkyl halides could lead to mono- and di-alkylated products, although controlling the degree of alkylation can be challenging.
These reactions proceed via the nucleophilic attack of the amino nitrogen on the electrophilic center of the reacting species. The reactivity can be modulated by the reaction conditions, such as solvent and temperature, and the nature of the electrophile.
Condensation Reactions
The C-5 amino group, in conjunction with an active C-6 position on the ring, serves as a powerful building block for the synthesis of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. researchgate.netnih.gov These condensation reactions are fundamental in medicinal chemistry for creating complex scaffolds. mdpi.comnih.gov
The general mechanism involves the amino group acting as a nucleophile, attacking a carbonyl group or its equivalent, followed by an intramolecular cyclization and dehydration to form the new fused ring. For instance, prolonged heating with excess formic acid can lead to the formation of a pyrimido[4,5-d]pyrimidin-4-one structure. researchgate.net Similarly, reaction with orthoesters or other one-carbon synthons can yield variously substituted pyrimido[4,5-d]pyrimidines.
Table 1: Examples of Condensation Reactions Involving the C-5 Amino Group
| Reactant | Conditions | Product Type | Reference |
|---|---|---|---|
| Formic Acid | Prolonged heating | Pyrimido[4,5-d]pyrimidin-4-one | researchgate.net |
| Hydrazine (B178648) Hydrate (B1144303) | Reflux in n-BuOH | Fused Pyrimidine Ring Formation | nih.gov |
| Various Aldehydes | Acid catalysis | Fused Pyrimido[5,4-d]pyrimidines | nih.gov |
Reactivity Profile of the Ester Group (C-4 Position)
The ethyl carboxylate group at the C-4 position is an electrophilic center susceptible to nucleophilic acyl substitution. Its reactivity is standard for an aromatic ester, though potentially influenced by the electronic nature of the substituted pyrimidine ring.
Transesterification Reactions
Transesterification is a fundamental reaction of esters, allowing for the conversion of one alkoxy group to another. While specific literature detailing the transesterification of this compound is sparse, the reaction is expected to proceed under standard conditions. acs.org The process can be catalyzed by either acids or bases.
Acid-Catalyzed Transesterification: In the presence of a strong acid (e.g., H₂SO₄) and an excess of a different alcohol (R'-OH), the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate, which subsequently eliminates ethanol (B145695) to form the new ester.
Base-Catalyzed Transesterification: A strong base (e.g., NaOR') generates an alkoxide from the new alcohol, which acts as a potent nucleophile. This alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the ethoxide ion, yielding the new ester product.
Hydrolysis and Amidation Reactions
Hydrolysis and amidation are classic examples of nucleophilic acyl substitution at the ester group.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis (saponification) is typically more efficient and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Studies on the alkaline hydrolysis of pyrimidine-5-carboxylic acid esters have shown that the reaction typically yields the expected carboxylic acid, although the possibility of rearrangement under certain conditions has been investigated. researchgate.net
Amidation: The ester group can be converted directly to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This aminolysis reaction often requires heating. researchgate.net For example, treatment of ethyl pyrimidine-4-carboxylates with ethanolic ammonia can produce the corresponding pyrimidine-4-carboxamide. researchgate.net The reaction can also be facilitated by converting the ester first to the carboxylic acid via hydrolysis, followed by treatment with a peptide coupling agent (like HBTU or EDC) and the desired amine. organic-chemistry.orgacs.org
Table 2: Nucleophilic Acyl Substitution Reactions at the C-4 Ester Group
| Reaction | Nucleophile | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrolysis (Saponification) | OH⁻ | Aqueous NaOH or KOH, heat | 5-Aminopyrimidine-4-carboxylic acid | researchgate.net |
| Amidation | NH₃, RNH₂, R₂NH | Heat in alcoholic ammonia or amine solution | 5-Aminopyrimidine-4-carboxamide | researchgate.net |
| Transesterification | R'-OH | Acid or Base catalyst, excess R'-OH | Alkyl 5-aminopyrimidine-4-carboxylate | acs.org |
Reactivity of the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This inherent electronic character makes the ring generally unreactive towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution. bhu.ac.inslideshare.net The reactivity of the specific ring in this compound is further modulated by the opposing electronic effects of its substituents.
The C-5 amino group is a strong activating group that donates electron density to the ring via resonance. masterorganicchemistry.com Conversely, the C-4 ethyl carboxylate group is a deactivating group, withdrawing electron density inductively and through resonance. masterorganicchemistry.com
Electrophilic Substitution: Unactivated pyrimidine rings undergo electrophilic substitution only under harsh conditions, with the attack preferentially occurring at the C-5 position, which is the most electron-rich. researchgate.netslideshare.net In this molecule, the C-5 position is already occupied. The strong activating effect of the C-5 amino group would direct electrophiles to the C-2 and C-6 positions. However, these positions are meta to the activating group and ortho/para to the deactivating ester group, and are inherently electron-deficient. Therefore, electrophilic substitution on the pyrimidine ring itself is expected to be very difficult. researchgate.net
Nucleophilic Substitution: The pyrimidine ring is highly susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions, which are electron-poor. bhu.ac.inslideshare.net Nucleophilic aromatic substitution (SNAr) occurs readily if a good leaving group (like a halogen) is present at one of these positions. stackexchange.comrsc.org Studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate show that the 4-chloro group is readily displaced by various nucleophiles, including amines and alkoxides. rsc.org Although the target molecule does not possess a leaving group at these positions, the inherent susceptibility of the C-4 position to nucleophilic attack is a defining feature of its reactivity profile. This position is activated towards nucleophilic attack by both ring nitrogens and the attached ester group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine ring's electron-deficient nature generally facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of heterocyclic chemistry. nih.gov In principle, for an SNAr reaction to occur on this compound, a suitable leaving group would need to be present at positions 2, 4, or 6. The reactivity of such halopyrimidines is well-documented, with substitution at the 4- and 6-positions being generally more facile than at the 2-position due to greater stabilization of the Meisenheimer intermediate. stackexchange.com
In the specific case of this compound, which lacks a typical leaving group like a halogen, SNAr reactions are not straightforward. The amino group at C5 is a strong electron-donating group, which would further deactivate the ring toward nucleophilic attack. Conversely, the ethyl carboxylate group at C4 is electron-withdrawing and would activate the ring.
However, intramolecular SNAr reactions can occur if the molecule is modified. For instance, if the 5-amino group is functionalized with a side chain containing a leaving group, it could potentially cyclize onto the C4 or C6 positions. More commonly, derivatives of this compound, such as 4-chloro-5-nitropyrimidines, readily undergo SNAr. In these systems, the nitro group strongly activates the ring for nucleophilic displacement of the chloro group. rsc.org The reaction of 6-alkylamino-4-chloro-5-nitropyrimidines with carbon nucleophiles like diethyl malonate proceeds via an SNAr mechanism where the malonate anion displaces the chloride. rsc.org
Table 1: Factors Influencing SNAr Reactivity on the Pyrimidine Ring
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Ring Nitrogens | Activation | Inductively withdraw electron density, stabilizing the anionic Meisenheimer intermediate. |
| Leaving Group | Essential | A group (e.g., Cl, Br, NO₂) that can depart with the electron pair from the C-L bond. |
| Electron-Withdrawing Groups | Activation | Stabilize the negative charge of the intermediate, especially when located ortho or para to the leaving group. |
| Electron-Donating Groups | Deactivation | Destabilize the anionic intermediate by increasing electron density on the ring. |
Ring-Opening and Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocyclic chemistry, including pyrimidines. nih.gov The reaction typically involves the interchange of an endocyclic and an exocyclic nitrogen atom through a ring-opening and re-closure sequence. nih.govwikipedia.org This rearrangement is often observed in 1-substituted 2-iminopyrimidines, which isomerize to 2-(substituted-amino)pyrimidines, usually under aqueous basic or acidic conditions. wikipedia.org
The general mechanism for the Dimroth rearrangement in pyrimidines proceeds through the following steps:
Nucleophilic addition of water or a hydroxide ion to the C2 position of the pyrimidine ring.
Ring-opening of the resulting hemiaminal to form an acyclic intermediate.
Intramolecular rotation and conformational change in the intermediate.
Ring closure via nucleophilic attack of a different nitrogen atom onto a carbonyl or imine carbon.
Dehydration or elimination to yield the rearranged pyrimidine.
For a molecule like this compound to undergo a classic Dimroth rearrangement, it would first need to be converted into a derivative where an exocyclic imino or amino group can exchange with a ring nitrogen. For example, alkylation at the N1 position followed by reaction conditions that promote ring opening could potentially lead to a rearranged product. Studies on 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine show that the reaction conditions (e.g., aqueous ammonia vs. sodium hydroxide) can dictate whether a normal or "abnormal" Dimroth rearrangement occurs, the latter involving reaction with other functional groups present in the acyclic intermediate. rsc.org The rate of the rearrangement is also influenced by the substituents on the pyrimidine ring; electron-withdrawing groups can increase the rate of the initial nucleophilic attack and subsequent ring opening. rsc.org
Mechanistic Elucidation of Key Chemical Transformations
Proposed Reaction Mechanisms for Cyclization and Annulation
The functional groups of this compound, namely the 5-amino group and the 4-ethyl carboxylate group, are ideal handles for constructing fused heterocyclic systems (annulation). The 5-amino group, in conjunction with one of the ring nitrogens (N1 or N3), can act as a binucleophile.
A common strategy involves the reaction with 1,3-bielectrophilic reagents to form a new six-membered ring. This is a widely used method for synthesizing pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, which are structural analogs. doaj.org A plausible analogous mechanism for this compound reacting with a β-unsaturated carbonyl compound would be:
Michael Addition: The exocyclic 5-amino group, being the more nucleophilic site, attacks the β-carbon of the electrophile.
Intramolecular Cyclization: The endocyclic N1 atom then acts as a nucleophile, attacking the carbonyl carbon of the adduct.
Dehydration: Elimination of a water molecule leads to the formation of the aromatic, fused pyrimido[1,5-a]pyrimidine system.
Alternatively, the ester group can participate in cyclization. For example, reaction with hydrazine hydrate can lead to the formation of a hydrazide, which can then cyclize with the C5 position or an adjacent substituent to form pyrimido[4,5-d]pyridazinones. researchgate.net
Table 2: Proposed Cyclization Pathways
| Reactant | Proposed Product | Mechanism Steps |
|---|---|---|
| Diethyl ethoxymethylenemalonate | Pyrimido[1,2-a]pyrimidine derivative | 1. Nucleophilic attack by 5-amino group. 2. Intramolecular cyclization involving N1. 3. Elimination of ethanol. |
| Hydrazine Hydrate | Pyrimido[4,5-d]pyridazin-8(7H)-one | 1. Formation of the corresponding hydrazide from the ethyl ester. 2. Intramolecular cyclization onto the C5 position of the pyrimidine ring. |
| Aldehydes/Nitriles (oxidative) | Fused Pyrazolo[3,4-d]pyrimidines (analogous) | 1. Formation of an imine with the 5-amino group. 2. Oxidative cyclization involving a ring nitrogen and the nitrile. researchgate.net |
Investigation of Regioselectivity and Stereoselectivity Control
Regioselectivity is a critical aspect of the chemical transformations of polysubstituted heterocycles like this compound. In cyclization reactions that form fused systems, the primary regiochemical question is which of the two endocyclic nitrogen atoms (N1 or N3) participates in the ring closure along with the exocyclic 5-amino group.
The relative nucleophilicity of the different nitrogen atoms is a key determinant. Generally, the exocyclic amino group is more nucleophilic than the endocyclic ring nitrogens. Therefore, in reactions with 1,3-bielectrophiles, the initial attack is expected to occur at the 5-amino position. doaj.orgkfas.org.kw The subsequent cyclization step involves either N1 or N3. The presence of the electron-withdrawing ethyl carboxylate group at C4 significantly reduces the electron density and nucleophilicity of the adjacent N3 atom. Consequently, cyclization involving the N1 atom is generally favored, leading to the formation of pyrimido[1,5-a]pyrimidine derivatives.
Studies on the analogous 5-aminopyrazoles have shown that regioselectivity is not solely governed by the inherent basicity or steric hindrance of the nucleophilic centers but can be modulated by reaction conditions such as solvent and temperature. doaj.orgkfas.org.kw For this compound, careful selection of reagents and conditions is crucial to control the reaction outcome and achieve the desired regioisomer. For instance, in syntheses of pyrimido[5,4-d]pyrimidines, Dimroth rearrangements can be utilized to control the final substitution pattern. researchgate.net As stereocenters are not typically formed in these aromatic annulation reactions, stereoselectivity is not a primary concern unless chiral reagents or catalysts are employed.
Derivatization Strategies and Synthesis of Novel Analogues
Synthesis of Fused Pyrimidine (B1678525) Systems Utilizing Ethyl 5-aminopyrimidine-4-carboxylate as Precursor
The ortho-amino ester arrangement in this compound is perfectly suited for annulation reactions, where a new ring is constructed onto the existing pyrimidine core. This approach is a cornerstone for the synthesis of bicyclic and polycyclic heteroaromatic compounds.
Pyrimidopyrimidines, which consist of two fused pyrimidine rings, represent a significant class of heterocyclic compounds. researchgate.net Depending on the cyclization strategy, different isomers can be accessed.
Pyrimido[4,5-d]pyrimidines: The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold from ortho-aminocarboxylate pyrimidines is a well-established transformation. This is typically achieved through condensation with reagents that provide a one-carbon synthon, such as formamide (B127407) or urea (B33335). For instance, heating an ethyl 4-aminopyrimidine-5-carboxylate derivative with formamide can lead to the formation of a pyrimido[4,5-d]pyrimidin-4(3H)-one. rsc.org This reaction involves the initial formation of a formylamino intermediate, followed by intramolecular cyclization and elimination of ethanol (B145695). Similarly, reaction with thiourea (B124793) can yield the corresponding 2-thioxo derivatives. rsc.org These methods are versatile and allow for the construction of the second pyrimidine ring with various substituents. researchgate.netnih.govmdpi.com
| Reactant | Reagents/Conditions | Product Core | Reaction Type |
| This compound | Formamide, Heat | Pyrimido[4,5-d]pyrimidin-4-one | Cyclocondensation |
| This compound | Urea/Thiourea, Heat | Pyrimido[4,5-d]pyrimidine-2,4-dione/2-thioxo-4-one | Cyclocondensation |
| This compound | Isothiocyanates, Base | Substituted 2-thioxopyrimido[4,5-d]pyrimidin-4-ones | Cyclocondensation |
Pyrimido[5,4-d]pyrimidines: The synthesis of pyrimido[5,4-d]pyrimidines from this compound is more complex as it requires building the new ring using the N-1 and C-6 positions of the original pyrimidine. This often involves a multi-step sequence. A hypothetical route could involve initial modification of the C-6 position, followed by cyclization. However, more common syntheses for this scaffold start from different precursors, such as 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which is then derivatized through sequential nucleophilic substitutions. jocpr.com
The fusion of a pyridine (B92270) ring to a pyrimidine core results in pyridopyrimidines, a scaffold found in numerous biologically active molecules. nih.gov The synthesis of pyrido[2,3-d]pyrimidines from an ortho-amino ester pyrimidine is typically accomplished via a Friedländer-type annulation. This involves the condensation of the precursor with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.gov The reaction proceeds via an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration to furnish the fused aromatic system. capes.gov.brrsc.org
| Reactant | Reagents/Conditions | Product Core | Reaction Type |
| This compound | Ethyl acetoacetate, Acid/Base catalyst | 2-Methyl-4-oxo-pyrido[2,3-d]pyrimidine | Friedländer Annulation |
| This compound | Malononitrile, Base | 2-Amino-4-oxo-pyrido[2,3-d]pyrimidine-3-carbonitrile | Cyclocondensation |
| This compound | α,β-Unsaturated Aldehydes/Ketones | Substituted Pyrido[2,3-d]pyrimidines | Cyclocondensation |
Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles, often considered as purine (B94841) analogues. nih.govnih.gov While many syntheses start from a substituted pyrazole (B372694) precursor, beilstein-journals.org the pyrazolo[3,4-d]pyrimidine system can be constructed from this compound by forming the pyrazole ring. This is achieved by reacting the pyrimidine precursor with hydrazine (B178648) hydrate (B1144303). mdpi.com The reaction sequence involves the initial conversion of the ethyl ester to a hydrazide, followed by an intramolecular cyclization where the hydrazide nitrogen attacks the C-5 position, leading to the elimination of ammonia (B1221849) and formation of the fused pyrazolone (B3327878) ring.
| Reactant | Reagents/Conditions | Product Core | Reaction Type |
| This compound | Hydrazine Hydrate, Heat | Pyrazolo[3,4-d]pyrimidin-4-one | Hydrazinolysis & Cyclization |
| This compound | Substituted Hydrazines, Heat | 1-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones | Hydrazinolysis & Cyclization |
Thienopyrimidines, which contain a thiophene (B33073) ring fused to a pyrimidine, are synthesized through various routes. The most prevalent methods involve starting with a suitably substituted thiophene, typically an ethyl 2-aminothiophene-3-carboxylate, and subsequently constructing the pyrimidine ring. ekb.egmdpi.com For example, reacting an aminothiophene ester with reagents like formamide or isothiocyanates leads to thieno[2,3-d]pyrimidinones. ekb.egmdpi.com
Synthesizing a thieno[3,4-d]pyrimidine (B1628787) by building the thiophene ring onto the this compound core is a less common approach. It would likely require a multi-step sequence, potentially involving functionalization of the C-6 position of the pyrimidine ring to introduce a suitable group for thiophene ring closure.
| Precursor Type | Common Reagents | Product Core | General Strategy |
| Ethyl 2-aminothiophene-3-carboxylate | Formamide / Isothiocyanates | Thieno[2,3-d]pyrimidine (B153573) | Building pyrimidine ring on thiophene |
| 2-Amino-3-cyanothiophene | Acyl Chlorides / Formamide | Thieno[2,3-d]pyrimidine | Building pyrimidine ring on thiophene scielo.br |
Formation of Nucleobase Analogs
A significant aspect of derivatizing this compound is its use in creating nucleobase analogs. Natural purines, such as adenine (B156593) and guanine, are fundamental components of DNA and RNA. The fused heterocyclic systems derived from this precursor, particularly pyrazolo[3,4-d]pyrimidines and pyrimido[5,4-d]pyrimidines, are recognized as purine isosteres or analogs. nih.govnih.gov
Pyrazolo[3,4-d]pyrimidines, for example, are structural analogs of allopurinol (B61711) and hypoxanthine. nih.gov Similarly, the pyrimido[5,4-d]pyrimidine (B1612823) nucleus is a bioisostere of the quinoline (B57606) ring system and mimics the purine core. nih.gov By serving as a readily available starting material for these scaffolds, this compound provides a pathway to novel compounds that can interact with the biological machinery that recognizes natural purines, such as enzymes like kinases. nih.gov
Strategies for Introducing Diverse Substituents on the Pyrimidine Core
Beyond ring fusion, derivatization can be achieved by modifying the existing functional groups or the pyrimidine ring itself. These strategies allow for fine-tuning of the molecule's properties.
The 5-amino group is a versatile handle for introducing a variety of substituents. It can undergo standard reactions such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, which is often a key step in the synthesis of fused systems like thienopyrimidines. ekb.eg
Schiff Base Formation: Condensation with aldehydes or ketones.
The 4-carboxylate group can be readily transformed:
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) converts the ester into the corresponding carboxylic acid, which can then be used in peptide coupling reactions. pensoft.net
Amidation: Direct reaction with amines, sometimes at elevated temperatures, to form amides.
Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.
Direct substitution on the pyrimidine ring is also possible, although the positions are dictated by the existing activating amino group.
| Functional Group | Reagent/Condition | Resulting Functional Group | Purpose |
| 5-Amino Group | Acyl Chloride | Amide | Introduce R-CO- group |
| 5-Amino Group | Isocyanate/Isothiocyanate | Urea/Thiourea | Intermediate for cyclization |
| 4-Ester Group | NaOH / H₂O, then Acid | Carboxylic Acid | Increase polarity, coupling reactions |
| 4-Ester Group | Amine, Heat | Amide | Introduce R-NH-CO- group |
Derivatization of the Carboxylate Moiety for Structural Diversification
The carboxylate moiety at the C4-position of the this compound scaffold presents a versatile handle for extensive structural diversification. Standard transformations of the ethyl ester group, including hydrolysis, amidation, reduction, and transesterification, open avenues to a wide array of novel analogues with potentially altered physicochemical properties and biological activities.
A primary and often initial step in the derivatization of the carboxylate group is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by employing sodium hydroxide (B78521) in an aqueous or alcoholic medium. The resultant 5-aminopyrimidine-4-carboxylic acid serves as a crucial intermediate for the synthesis of various amide derivatives through coupling with a diverse range of amines. A study on the related thieno[2,3-d]pyrimidine system demonstrated the effective hydrolysis of an ethyl ester to its carboxylic acid using a threefold excess of sodium hydroxide in water at a gentle boil, a method that can be extrapolated to this compound. pensoft.net
The synthesis of amides from the parent ethyl ester can be approached via a two-step process involving initial hydrolysis to the carboxylic acid, followed by a coupling reaction with an amine. Standard peptide coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have proven effective for this transformation in related heterocyclic systems. pensoft.net Alternatively, direct amidation of the ethyl ester is a more atom-economical approach. Methods utilizing strong bases, such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), have been shown to facilitate the direct acylation of various amines with unactivated esters, including challenging substrates like 2-aminopyrimidine (B69317). rsc.org This suggests a potential route for the direct conversion of this compound to its corresponding amides.
Another strategy for derivatization involves the reaction of the ethyl carboxylate group with hydrazine monohydrate. In studies with ethyl 2,5-disubstituted pyrimidine-4-carboxylates, this reaction, conducted under mild conditions, led to the formation of pyrimido[4,5-d]pyridazin-8(7H)-ones, demonstrating the utility of the carboxylate group as a synthon for constructing fused heterocyclic systems. researchgate.net
The reduction of the ester functionality to a primary alcohol, yielding (5-aminopyrimidin-4-yl)methanol, presents a route to another class of derivatives. However, the choice of reducing agent is critical. While lithium aluminum hydride (LiAlH4) is a potent reagent capable of reducing esters to alcohols, its application to pyrimidine systems can be complex. Research on the reduction of ethyl 2-substituted-pyrimidine-5-carboxylates with LiAlH4 revealed that the reaction can preferentially lead to the reduction of the pyrimidine ring itself, affording dihydropyrimidine (B8664642) derivatives as the major products, with the desired hydroxymethylpyrimidine being only a minor byproduct. researchgate.net This highlights a potential challenge in achieving selective reduction of the carboxylate group in the presence of the electron-deficient pyrimidine ring.
The following tables summarize potential derivatization strategies for the carboxylate moiety of this compound, with illustrative examples drawn from closely related pyrimidine systems.
Table 1: Synthesis of 5-Aminopyrimidine-4-carboxylic Acid
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | 3 eq. NaOH, H₂O, reflux | 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | - | pensoft.net |
Table 2: Synthesis of Pyrimidine-4-carboxamides from the corresponding Carboxylic Acid
| Carboxylic Acid | Amine | Coupling Reagents and Conditions | Product | Yield | Reference |
| 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | Substituted benzylamines | 1,1'-Carbonyldiimidazole, DMF, 50 °C | N-(Substituted benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | High | pensoft.net |
Table 3: Direct Amidation of Ethyl Esters
| Ethyl Ester | Amine | Reagents and Conditions | Product | Yield | Reference |
| Methyl 3-methylbenzoate | 2-Aminopyrimidine | t-BuOK, DMSO, room temperature | N-(Pyrimidin-2-yl)-3-methylbenzamide | 94% | rsc.org |
Table 4: Cyclization Reactions of Ethyl Pyrimidine-4-carboxylates
Table 5: Reduction of Ethyl Pyrimidinecarboxylates
| Starting Material | Reagents and Conditions | Major Product | Minor Product | Reference |
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄, THF | Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate | [2-(Methylthio)pyrimidin-5-yl]methanol | researchgate.net |
Spectroscopic and Structural Elucidation of Ethyl 5 Aminopyrimidine 4 Carboxylate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H and ¹³C) for Structural Assignment
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most fundamental insights into molecular structure. The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the assignment of individual atoms within the molecule.
For Ethyl 5-aminopyrimidine-4-carboxylate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the protons of the ethyl group (a quartet and a triplet), and the protons of the amino group. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating effect of the amino group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the two distinct carbons of the pyrimidine ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (pyrimidine) | ~8.5-9.0 | Singlet |
| H-6 (pyrimidine) | ~8.0-8.5 | Singlet |
| NH₂ | ~5.0-7.0 | Broad Singlet |
| -OCH₂CH₃ | ~4.2-4.4 | Quartet |
| -OCH₂CH₃ | ~1.2-1.4 | Triplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (pyrimidine) | ~155-160 |
| C-4 (pyrimidine) | ~160-165 |
| C-5 (pyrimidine) | ~100-110 |
| C-6 (pyrimidine) | ~150-155 |
| C=O (ester) | ~165-170 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~14-16 |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assemble the molecular puzzle, two-dimensional (2D) NMR experiments are indispensable. These techniques reveal correlations between nuclei, providing a roadmap of the atomic connectivity. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet and triplet of the ethyl group, confirming their direct connection.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signals of the ethyl group to their corresponding carbon signals and the pyrimidine proton signals to their respective ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the pyrimidine proton at the 6-position and the carbonyl carbon of the ester group, as well as the carbon at the 4-position. The protons of the ethyl group would also show correlations to the carbonyl carbon.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the proposed structure. researchgate.netthieme-connect.de
Variable-Temperature NMR and ¹⁵N-NMR for Tautomerism Studies
Aminopyrimidines can exist in different tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. nih.gov The position of this equilibrium can be influenced by factors such as solvent and temperature.
Variable-Temperature (VT) NMR is a key technique to study such dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts or the coalescence of signals, which can provide thermodynamic and kinetic information about the tautomeric exchange. For this compound, VT-NMR could reveal whether multiple tautomers are present in solution and at what rate they interconvert.
Nitrogen-15 (¹⁵N) NMR spectroscopy , although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. wikipedia.orgnih.gov The chemical shifts of the pyrimidine ring nitrogens and the exocyclic amino nitrogen would be significantly different in the amino and imino tautomeric forms. nih.govresearchgate.net For instance, the conversion of an amino group to an imino group typically results in a dramatic downfield shift of the nitrogen signal. nih.gov This makes ¹⁵N NMR a powerful tool for identifying the predominant tautomer in solution. Studies on related aminopyrimidine systems have demonstrated the utility of ¹⁵N NMR in elucidating tautomeric equilibria. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound (C₇H₉N₃O₂), HRMS would confirm the elemental composition by providing an exact mass that matches the theoretical value. synquestlabs.com
Expected HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 168.0717 |
| [M+Na]⁺ | 190.0536 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. sapub.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown.
For this compound, the fragmentation in an MS/MS experiment would likely be initiated by the loss of neutral molecules such as ethanol (B145695) from the ester group or the cleavage of the pyrimidine ring. sapub.orgresearchgate.net Common fragmentation pathways for related heterocyclic compounds include the loss of the ethoxy group (-OC₂H₅), followed by the elimination of carbon monoxide (CO). researchgate.net The pyrimidine ring itself can undergo characteristic cleavages, such as the loss of HCN. researchgate.net The analysis of these fragmentation pathways provides valuable corroborating evidence for the proposed structure.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z | Proposed Fragment |
| 140 | [M - C₂H₄]⁺ |
| 122 | [M - C₂H₅OH]⁺ |
| 94 | [M - C₂H₅OH - CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The analysis of the vibrational modes of this compound and its analogues reveals characteristic absorption bands that confirm its structural features.
In studies of related aminopyrimidine structures, the IR spectra show distinct bands corresponding to the primary amine (NH₂) and the ethyl carboxylate (-COOEt) groups. The amino group typically exhibits two vibrational bands: one for asymmetric and one for symmetric N-H stretching. For instance, in derivatives like ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, these bands are observed in the regions of 3400–3500 cm⁻¹ and 3390–3250 cm⁻¹. nih.gov The presence of these two distinct peaks is a strong indicator of the primary amino form rather than an imino tautomer.
The ester functionality also provides a clear spectroscopic signature. The C=O stretching vibration of the ester carbonyl group is one of the most intense bands in the IR spectrum, typically appearing in the range of 1725 cm⁻¹ to 1692 cm⁻¹. nih.gov In some more complex fused pyrimidine systems, such as certain thiazolo[3,2-a]pyrimidine derivatives, multiple carbonyl absorptions can be seen; for example, bands at 1741 cm⁻¹ and 1709 cm⁻¹ have been reported. mdpi.com Additionally, C-H stretching vibrations from the ethyl group's CH₂ and CH₃ components are expected, often seen around 2977 cm⁻¹. mdpi.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For aminopyrimidines, Raman spectra can help characterize the vibrations of the pyrimidine ring itself and distinguish between different crystal polymorphs or tautomers. In complex ammonium-containing minerals, which can serve as an analogue for studying NH₄⁺-like groups, the symmetric stretching mode (ν₃) of the ammonium (B1175870) group gives a very intense and distinctive band in the Raman spectrum, which is a key diagnostic feature. mdpi.com
Table 1: Characteristic Infrared Absorption Bands for Functional Groups in Aminopyrimidine Carboxylate Derivatives This table is generated based on data from related derivative compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Amino (R-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3250 | nih.gov |
| Ester Carbonyl (R-COOR') | C=O Stretch | 1741 - 1692 | nih.govmdpi.com |
| Alkyl (C-H) | C-H Stretch | ~2977 | mdpi.com |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous evidence of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.
SCXRD studies on derivatives of this compound reveal key details about their molecular structure. For example, in fused systems like thiazolo[3,2-a]pyrimidines, the pyrimidine ring is often not perfectly flat. nih.govnih.gov Analysis of a brominated thiazolo[3,2-a]pyrimidine-6-carboxylate derivative showed that the six-membered dihydropyrimidine (B8664642) ring adopts a "sofa" conformation, where one carbon atom deviates from the plane formed by the other five atoms. mdpi.com
The orientation of substituents is also precisely determined. The ethyl carboxylate group is generally found to be nearly coplanar with the bicyclic pyrimidine fragment to which it is attached. mdpi.com However, the presence of bulky substituents can induce significant twisting. In one case, two large groups in adjacent positions on a pyridine (B92270) ring resulted in a nearly orthogonal orientation between the piperidine (B6355638) and quinoline (B57606) rings, with a dihedral angle of 76.83°. nih.gov Similarly, the dihedral angle between a pyrimidyl and a phenyl ring in another derivative was found to be almost 84°, indicating a near-orthogonal relationship. researchgate.net These conformational details are crucial for understanding the steric and electronic properties of the molecule.
In derivatives containing halogen atoms, halogen-π interactions can play a significant and directional role in the crystal packing. A study of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrated the formation of a Br···C non-covalent bond between the bromine atom of the phenyl ring and the π-system of an adjacent molecule. mdpi.com This specific interaction was shown to be responsible for linking individual molecules into one-dimensional homochiral chains within the crystal. mdpi.com The ability of halogens to participate in these interactions is a recognized strategy for modulating molecular recognition and the physical properties of materials. nih.govbiorxiv.org
Table 2: Crystallographic and Interaction Data for a Halogenated Pyrimidine Derivative Data from Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal symmetry | mdpi.com |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell | mdpi.com |
| Ring Conformation | Sofa | Describes the non-planar shape of the pyrimidine ring | mdpi.com |
| Key Interaction | Halogen-π (Br···C) | A directional interaction organizing molecules into chains | mdpi.com |
| Interaction Distance | 3.379(1) Å | The distance of the Br···C contact | mdpi.com |
| Supramolecular Motif | Homochiral Chains | Resulting structure formed by the halogen-π bonds | mdpi.com |
Aminopyrimidines can potentially exist in different tautomeric forms, most commonly the amino and imino forms. SCXRD is an invaluable tool for unambiguously determining which tautomer is present in the solid state. For most aminoheteroaromatic compounds, the amino form is found to be predominant in the crystalline state. nih.gov This preference is often supported by computational studies on related structures, which show the amino tautomer to be energetically more favorable than the imino forms. nih.gov Spectroscopic and crystallographic analyses of similar compounds have consistently established the existence of the amino tautomer in the solid phase. nih.gov
However, crystallographic studies can sometimes reveal more complex situations. In a notable case, the crystal structure of ethyl 6(4)-oxo-1,6(1,4)-dihydropyrimidine-5-carboxylate was found to contain a 1:1 mixture of two different tautomers within the same crystal lattice. researchgate.net This demonstrates that under certain circumstances, multiple tautomeric forms can co-exist, and SCXRD is the only technique that can fully resolve such structural intricacies. The specific tautomer that crystallizes can be influenced by the potential for stabilizing intermolecular interactions, such as hydrogen bonding, which may favor one form over another in the solid state. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of heterocyclic compounds, offering a balance between accuracy and computational cost.
The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. For instance, in a study of a related pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level were performed to achieve a stable structure in the gaseous phase. materialsciencejournal.org Similarly, for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a comprehensive quantum mechanical analysis was conducted using both B3LYP/6-31G** and HF/6-31G** methods to determine its optimized geometry. nih.gov These studies reveal that while core ring structures generally maintain robust conformations, significant variations can occur in the conformations of substituent groups. nih.gov For example, notable conformational changes were observed at the sulfonyl site of the aforementioned pyrazolopyrimidine derivative. nih.gov
Detailed geometric parameters, such as bond lengths and angles, are a direct output of these optimizations. For the pyrazole (B372694) derivative, "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate," the benzene (B151609) and pyrazole rings were found to form a dihedral angle of 77.48 (3)°. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for Related Heterocyclic Compounds
| Compound Name | Method | Parameter | Value |
|---|---|---|---|
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | X-ray Diffraction | Dihedral Angle (Benzene-Pyrazole) | 77.48 (3)° |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/B3LYP/6-31G** | Dihedral Angle (C4–N14–S17–O19) | 46.9° |
This table presents data for structurally related compounds to illustrate the type of information obtained from geometry optimization studies.
Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential on the electron density surface. For the 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecule, MEP analysis indicated that electron densities are very low near the hydrogen atoms, resulting in positive electrostatic potentials in these regions, which are susceptible to nucleophilic attack. researchgate.net Conversely, regions with negative potential are prone to electrophilic attack. Such analyses are crucial for predicting intermolecular interactions and chemical reactivity. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small energy gap was calculated, indicating high chemical reactivity and the ease of intramolecular charge transfer. nih.gov In the study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated using Time-Dependent DFT (TD-DFT) with the B3LYP/6-311G(d,p) basis set. materialsciencejournal.org The electrophilicity index for this compound was determined to be 5.07 eV. materialsciencejournal.org
Table 2: HOMO-LUMO Energy Gaps and Reactivity Descriptors for Related Compounds
| Compound Name | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (eV) |
|---|
This table provides an example of reactivity descriptors calculated for a related pyran derivative.
Theoretical vibrational analysis is often performed to complement experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies using DFT methods, researchers can assign the observed spectral bands to specific molecular motions. For instance, in a study of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the molecular structure and IR spectra. researchgate.net Similarly, for ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, the IR spectra showed two absorption bands for the amino group around 3400–3500 cm⁻¹ and 3390–3250 cm⁻¹, which is consistent with the amino form being predominant. mdpi.com In the case of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the vibrational spectra were assigned in the 400-4000 cm⁻¹ region using DFT, and the results were compared with available literature data. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode of a ligand to the active site of a protein.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it provides a graphical representation of the molecular shape and the nature and extent of close contacts between neighboring molecules.
The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color scale where red spots indicate shorter contacts (stronger interactions like hydrogen bonds), white areas represent contacts around the van der Waals radii, and blue regions show longer contacts. mdpi.com
A study on a related thiazolo[3,2-a]pyrimidine-carboxylate derivative provides a clear example of the insights gained from this analysis. nih.gov The investigation revealed the relative contributions of various intermolecular contacts to the stability of the crystal structure.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazolo[3,2-a]pyrimidine-carboxylate Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 30.9% |
| Cl···H/H···Cl | 20.7% |
| C···H/H···C | 16.8% |
Data is from a study on ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Index (NCIplot)
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). nih.govbohrium.com Developed by Richard Bader, this theory partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. nih.gov
A key feature of QTAIM is the analysis of critical points in the electron density, where the gradient is zero. A bond critical point (BCP) located on a bond path—a line of maximum electron density linking two nuclei—is a universal indicator of a chemical bond. nih.gov The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For instance, the sign of the Laplacian can help distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov QTAIM has been applied to pyrimidine-amino acid derivatives to analyze H-bonding networks and other noncovalent interactions that direct their self-assembly in the solid state. bohrium.com
Noncovalent Interaction Index (NCIplot)
The Noncovalent Interaction (NCI) index is a visualization tool that reveals noncovalent interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.gov Regions of weak, noncovalent interactions are characterized by low electron density and a low reduced density gradient.
NCIplot generates three-dimensional isosurfaces that correspond to these interaction regions. These surfaces are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions. nih.gov
Table 3: NCIplot Isosurface Color Interpretation
| Isosurface Color | Sign of λ₂ | Interaction Type |
|---|---|---|
| Blue | Negative | Strong, attractive (e.g., Hydrogen bonds) |
| Green | Near zero | Weak, attractive (e.g., van der Waals) |
This visual approach allows for the clear identification and characterization of hydrogen bonds, van der Waals interactions, and steric repulsion within a molecule or between molecules. semanticscholar.orgnih.gov In studies of pyrimidine (B1678525) derivatives, NCIplot (also referred to as RDG analysis) has been used to rationalize the stability of different supramolecular assemblies, such as antiparallel π-stacking and anion···π-hole dimers, by visualizing the noncovalent forces that govern their formation. bohrium.com
Biological Activity Studies: in Vitro and Mechanistic Investigations
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Research into Ethyl 5-aminopyrimidine-4-carboxylate has included screening against several key enzyme targets.
Inhibition of Dihydroneopterin Aldolase (B8822740) and Related Folate Pathway Enzymes
The folate pathway is crucial for the biosynthesis of nucleotides and amino acids, making its enzymes attractive targets for antimicrobial and anticancer drugs. nih.govnih.gov Dihydroneopterin aldolase is a key enzyme in this pathway. nih.gov While related compounds such as 5-amino-4-imidazolecarboxamide riboside have been shown to potentiate the transport and metabolism of folates, there is currently no specific data available from the reviewed studies detailing the direct inhibitory activity of this compound on dihydroneopterin aldolase or other enzymes in the folate pathway. nih.gov
Modulation of Nucleotide Metabolism Enzymes
Given that pyrimidines are fundamental components of nucleotides, their derivatives are often investigated for their ability to interfere with nucleotide metabolism. nih.gov This interference can disrupt DNA synthesis and cell division, leading to cell death, a mechanism exploited by several anticancer drugs. nih.gov For instance, derivatives of ethyl pyrimidine-quinolincarboxylates have been synthesized and evaluated as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme involved in metabolic pathways. mdpi.com However, specific studies detailing the direct modulatory effects of this compound on nucleotide metabolism enzymes are not available in the current body of literature reviewed.
Kinase Inhibition (e.g., BRD4, PLK1, VEGFR-2, EGFR-TKIs)
Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Numerous pyrimidine (B1678525) derivatives have been investigated as kinase inhibitors. For example, various 4-amino-thieno[2,3-d]pyrimidine derivatives have been studied for their inhibitory effects on kinases such as Aurora kinase, EGFR/HER2, B-Raf, and FGFR1. nih.gov Additionally, aminopyrimidine-2,4-diones have been explored as dual inhibitors of BRD4 and PLK1. nih.gov While these studies highlight the potential of the broader pyrimidine class, there is no specific research available that evaluates the inhibitory activity of this compound against BRD4, PLK1, VEGFR-2, or EGFR-TKIs.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are involved in the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, suggesting potential anti-inflammatory applications. nih.gov However, there are no available studies that specifically investigate the inhibitory effect of this compound on COX enzymes.
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro Models)
A primary focus of research on pyrimidine derivatives is their potential to inhibit the growth of cancer cells. In vitro studies using various cancer cell lines are a common method to assess this activity.
Research on structurally related compounds has shown promising results. For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives were tested for their antiproliferative potential against several human cancer cell lines, including HeLa (cervical), HT-29, HCT-15 (colon), A549 (lung), and MDA-MB-231 (breast). nih.gov One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant inhibitory effects, with IC₅₀ values of 0.737 ± 0.05 μM for HeLa cells and 1.194 ± 0.02 μM for HT-29 cells after 72 hours of treatment. nih.gov
Similarly, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their in vitro cytotoxicity against MCF-7 and HepG-2 cancer cell lines, with some compounds showing interesting antiproliferative potential. mdpi.com While these findings on related structures are encouraging, specific data on the antiproliferative and cytotoxic activity of this compound itself is not detailed in the reviewed literature.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis.
Studies on derivatives of this compound have provided insights into their apoptotic potential. For example, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate was found to induce early apoptosis in HeLa and HT-29 cells, an effect associated with a reduction in the cell mitochondrial membrane potential. nih.gov Furthermore, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was shown to induce apoptosis and necrosis in MCF-7 cells. mdpi.com These studies suggest that the broader class of compounds may act through apoptotic mechanisms. However, direct evidence and mechanistic studies on the induction of apoptosis pathways by this compound are not available in the reviewed scientific literature.
Cell Cycle Arrest Mechanisms
While direct studies on the cell cycle arrest mechanisms of this compound are not extensively documented, research on related heterocyclic compounds provides insights into potential pathways. The cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. Checkpoints at various phases (G1, S, G2, M) ensure genomic integrity, and their override can lead to apoptosis in cancer cells.
One related purine (B94841) analogue, 2-aminopurine, has been shown to override multiple cell cycle checkpoints in BHK cells, including those in the G1, S, and G2 phases. nih.gov This suggests that it may act by inhibiting a protein kinase that controls these checkpoints. nih.gov Furthermore, the imidazacridine derivative LPSF/AC-05 has been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, leukemia, and lymphoma. nih.gov
Studies on benzimidazole (B57391) derivatives have demonstrated their ability to induce cell cycle arrest at different phases. For instance, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells. mdpi.com These compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a key signaling molecule that, when blocked, can lead to cell cycle arrest. mdpi.com
Although these findings are not directly on this compound, they suggest that its analogues could potentially exert anticancer effects by inducing cell cycle arrest through modulation of key regulatory proteins like protein kinases or growth factor receptors. Further investigation is required to elucidate the specific mechanisms for this class of pyrimidine derivatives.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For aminopyrimidine analogues, these studies have revealed key structural features that influence their biological potency across different therapeutic areas.
In the context of anticancer activity, SAR studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to this compound, have been conducted. These studies, targeting breast cancer cell lines, have provided insights into the structural requirements for antiproliferative effects. nih.gov
For antitubercular activity, novel 6-dialkylaminopyrimidine carboxamides have been identified through high-throughput screening. Subsequent SAR exploration has led to compounds with moderate to potent activity against Mycobacterium tuberculosis and improved physicochemical properties. wjarr.com These studies indicated a novel mechanism of action, not shared with existing tuberculosis drugs. wjarr.com
In the realm of anti-inflammatory and analgesic agents, SAR studies on a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor (H4R) ligands have been particularly informative. Optimization of a high-throughput screening hit led to the discovery of potent H4R antagonists. nih.gov The studies revealed that modifications at the 6-position of the pyrimidine ring, particularly the replacement of a tert-butyl group with aromatic and secondary amine moieties, significantly enhanced potency. nih.gov
The following table summarizes key SAR findings for various aminopyrimidine analogues:
| Compound Series | Biological Target/Activity | Key SAR Findings |
|---|---|---|
| 6-Dialkylaminopyrimidine carboxamides | Antitubercular (M. tuberculosis) | The specific nature of the dialkylamino group and the carboxamide substituent are critical for activity. wjarr.com |
| 2-Aminopyrimidine (B69317) derivatives | Histamine H4 Receptor (H4R) Antagonism (Anti-inflammatory/Analgesic) | Replacement of a 6-tert-butyl group with aromatic and secondary amine moieties enhanced potency. nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Anticancer (Breast Cancer) | Substitutions at the 2-position of the thienopyrimidine core influence antiproliferative activity. nih.gov |
These studies underscore the importance of systematic structural modifications to the aminopyrimidine scaffold to achieve desired biological activity and selectivity.
Investigation of Antiviral Properties (from Analogues)
The pyrimidine scaffold is a well-established framework for the development of antiviral agents. Research into analogues of this compound has revealed promising activity against a range of viruses.
A series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are fused pyrimidine systems, were synthesized and evaluated for their antiviral properties. mdpi.com While many of the new derivatives showed weak antiviral activity, certain compounds with amino-indane and tetrahydronaphthalene substitutions demonstrated selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com
Furthermore, a consensus virtual screening approach identified several aminopyrimidine derivatives as potential multi-flavivirus inhibitors. nih.gov Five of these compounds were confirmed to have antiviral activity against Zika virus (ZIKV), Yellow Fever virus (YFV), and Dengue virus (DENV) serotypes 2 and 3, with EC50 values ranging from 4.21 to 37.51 μM. nih.gov
In another study, back-pocket optimization of 2-aminopyrimidine-based macrocycles led to the development of potent dual EPHA2/GAK kinase inhibitors. nih.gov Several of these macrocyclic compounds exhibited antiviral activity against DENV infection, with IC50 values in the nanomolar range for their target kinases. nih.gov Interestingly, this study also highlighted the role of host cell kinases in viral replication, a target for which these pyrimidine analogues show promise. nih.gov
The following table presents antiviral activity data for selected aminopyrimidine analogues:
| Compound/Analogue | Virus | Activity (EC50/IC50) | Cell Line |
|---|---|---|---|
| Aminopyrimidine Derivative 1 | Zika Virus (ZIKV) | 4.21 ± 0.14 μM | Vero |
| Aminopyrimidine Derivative 2 | Yellow Fever Virus (YFV) | 10.5 ± 0.5 μM | Vero |
| Aminopyrimidine Derivative 3 | Dengue Virus-2 (DENV-2) | 25.3 ± 1.2 μM | Vero |
| Aminopyrimidine Derivative 4 | Dengue Virus-3 (DENV-3) | 37.51 ± 0.8 μM | Vero |
| Pyrimido[4,5-d]pyrimidine (B13093195) 7f | Human Coronavirus 229E (HCoV-229E) | >10 µM | MRC-5 |
| Pyrimido[4,5-d]pyrimidine 7a | Human Coronavirus OC43 (HCoV-OC43) | >10 µM | HCT-8 |
While direct antiviral data for this compound is limited, the activity of its analogues suggests that this chemical class holds potential for the development of novel antiviral therapeutics.
Exploration of Antimicrobial Activity (from Analogues)
The rise of antimicrobial resistance has spurred the search for new chemical entities with antibacterial and antifungal properties. The 2-aminopyrimidine scaffold has emerged as a promising starting point for the development of such agents. nih.gov
Several studies have reported the synthesis and antimicrobial evaluation of various aminopyrimidine derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For instance, a series of amino-pyrimidine derivatives synthesized from chalcone (B49325) intermediates demonstrated moderate to good activity against Bacillus subtilis and Escherichia coli, and significant activity against the fungal strains Candida albicans and Aspergillus niger. nih.gov
Thieno[2,3-d]pyrimidines, which are bioisosteres of purines and structurally related to the target compound, have also been investigated for their antimicrobial potential. A series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.netpensoft.net
The following table summarizes the antimicrobial activity of some aminopyrimidine analogues:
| Compound/Analogue Series | Microorganism | Activity (e.g., MIC) |
|---|---|---|
| Amino-pyrimidine derivatives | Bacillus subtilis (Gram-positive) | Moderate activity |
| Escherichia coli (Gram-negative) | Moderate activity | |
| Candida albicans (Fungus) | Significant activity | |
| Aspergillus niger (Fungus) | Significant activity | |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus (Gram-positive) | Good activity |
| Bacillus subtilis (Gram-positive) | Good activity |
The structural versatility of the aminopyrimidine core allows for modifications that can enhance antimicrobial efficacy and broaden the spectrum of activity, making it a valuable scaffold in the fight against infectious diseases. nih.gov
Assessment of Anti-inflammatory and Analgesic Potential (from Analogues)
Pyrimidine derivatives have a long history of use as anti-inflammatory agents, with several compounds having reached clinical use. globalresearchonline.net Research into analogues of this compound has continued this trend, with numerous studies demonstrating their potential to modulate inflammatory pathways and alleviate pain.
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain. globalresearchonline.netmdpi.com A study on pyrazolo[3,4-d]pyrimidine derivatives showed that several compounds suppressed the activity of both COX-1 and COX-2 enzymes. nih.gov For example, compound 3b exhibited IC50 values of 19.45 ± 0.07 μM and 31.4 ± 0.12 μM against COX-1 and COX-2, respectively. nih.gov
In another study, a series of pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Compounds 10 and 14 showed 40% and 39% anti-inflammatory activity, respectively, in an in vivo model, while compound 11 demonstrated 75% analgesic activity. researchgate.net Furthermore, some synthesized pyrimidine derivatives linked to a coumarin (B35378) moiety exhibited highly significant analgesic activity, comparable to the standard drug Diclofenac sodium, in the acetic acid-induced writhing model. researchgate.net
The following table presents data on the anti-inflammatory and analgesic activities of selected pyrimidine analogues:
| Compound/Analogue | Assay | Activity (IC50/ED50/% Inhibition) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine 3b | COX-1 Inhibition | IC50: 19.45 ± 0.07 μM |
| COX-2 Inhibition | IC50: 31.4 ± 0.12 μM | |
| Pyrimidine derivative 10 | Anti-inflammatory (in vivo) | 40% inhibition |
| Pyrimidine derivative 11 | Analgesic (in vivo) | 75% activity |
| Pyrimidine derivative 14 | Anti-inflammatory (in vivo) | 39% inhibition |
| Coumarin-pyrimidine 5j | Analgesic (acetic acid writhing) | Highly significant activity |
These findings highlight the potential of aminopyrimidine analogues as a source of new anti-inflammatory and analgesic drugs, potentially with improved side-effect profiles compared to existing therapies.
Research into Neurological Disorder Applications (from Analogues)
The application of pyrimidine analogues extends into the complex field of neurological disorders. The pyrimidine scaffold is considered a "privileged structure" in drug discovery for neurodegenerative diseases due to its ability to interact with various biological targets in the central nervous system. researchgate.net
In the context of Alzheimer's disease, various pyrimidine derivatives have been investigated for their potential to modulate disease-related pathways. nih.gov For example, a series of piperazinyl pyrimidines were identified as potent and selective γ-secretase modulators, which are of interest for their potential to reduce the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov SAR studies on these compounds showed that the introduction of a gem-dimethyl group significantly improved selectivity. nih.gov
For Parkinson's disease, while research on pyrimidine analogues is ongoing, studies on the related aminopyridines have shown promise. 4-Aminopyridine (4-AP), a potassium channel blocker, has been shown to have neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and apoptosis. nih.gov It has also been investigated for its potential to improve gait dysfunction in Parkinson's disease patients by modulating neurotransmitter release and neuronal network oscillations. nih.gov Although 4-AP is a pyridine (B92270) and not a pyrimidine, these findings suggest that modulation of ion channels and neurotransmitter systems by related heterocyclic compounds could be a viable therapeutic strategy for Parkinson's disease. More directly, a review has highlighted the potential of pyrimidine derivatives as inhibitors of targets relevant to Parkinson's disease, such as monoamine oxidase B (MAO-B). researchgate.net
The diverse biological activities of aminopyrimidine analogues in the central nervous system make them an exciting area of research for the development of novel treatments for a range of debilitating neurological disorders.
Stability and Degradation Research
Accelerated Stability Studies under Varied Environmental Conditions (pH, Temperature)
No specific data from accelerated stability studies conducted on Ethyl 5-aminopyrimidine-4-carboxylate under varying pH and temperature conditions were found in the available literature. Such studies are crucial for predicting the shelf-life and determining appropriate storage conditions for a compound by subjecting it to elevated stress conditions. Typically, these studies would involve storing the compound at various temperatures and pH levels and monitoring its degradation over time. However, no such data tables or research findings could be located for this specific pyrimidine (B1678525) derivative.
Degradation Pathway Elucidation using LC-MS and other Analytical Techniques
Information regarding the elucidation of degradation pathways for this compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is not available. LC-MS is a powerful analytical tool used to separate, identify, and quantify degradation products in a sample. This allows for the proposal of a degradation pathway, which is essential for understanding the chemical stability of a molecule. Despite the common use of this technique in pharmaceutical stability studies, no research applying it to this compound has been published.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Thresholds
While there are studies on the thermal analysis of some novel pyrimidine derivatives, specific Thermogravimetric Analysis (TGA) data for this compound is absent from the reviewed literature. researchgate.netresearchgate.net TGA is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. Research on other pyrimidine derivatives indicates that thermal stability is highly dependent on the specific substitutions on the pyrimidine ring. researchgate.netsemanticscholar.org Without specific TGA studies on this compound, its thermal decomposition thresholds remain unknown.
Kinetic Studies of Degradation Processes
No kinetic studies detailing the rate and order of degradation processes for this compound could be identified. Kinetic studies are fundamental in understanding how quickly a compound degrades under specific conditions and the mechanism of its degradation. The general degradation pathways of pyrimidines in biological systems have been studied, but this does not provide information on the chemical degradation kinetics under abiotic stress conditions. nih.govnih.gov
Future Research Directions and Potential Applications
Rational Design and Synthesis of Next-Generation Pyrimidine (B1678525) Carboxylate Derivatives with Enhanced Biological Specificity
The rational design of new molecules is a leading strategy in medicinal chemistry, aiming to create "smart" molecules by combining or modifying pharmacophore groups to enhance therapeutic effects and reduce adverse reactions. nih.gov The pyrimidine scaffold is considered a privileged structure in drug design due to its wide range of pharmacological activities. nih.gov Future research will focus on leveraging the Ethyl 5-aminopyrimidine-4-carboxylate core to develop next-generation derivatives. This involves bioisosteric replacements and the introduction of various substituents to modulate the electronic and steric properties of the molecule, thereby fine-tuning its interaction with biological targets. nih.gov A key goal is the creation of multifunctional compounds that can interact with multiple cancer-related pathways, addressing the challenges of drug resistance in multi-factorial diseases like cancer. nih.gov
Exploration of Novel Fused Heterocyclic Systems
A significant area of future research lies in using this compound as a building block for the synthesis of novel fused heterocyclic systems. The condensation of the aminopyrimidine core with various reagents can lead to the formation of polycyclic structures such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thiazolo[3,2-a]pyrimidines. nih.govnih.govmdpi.com These fused systems are of great interest as they often exhibit enhanced and specific biological activities.
For instance, the synthesis of thieno[2,3-d]pyrimidines by reacting aminothiophene precursors with nitriles demonstrates a pathway to novel structures with potential anticancer properties. nih.gov Similarly, the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine with α,β-unsaturated ketones yields pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are recognized for a multitude of pharmacological effects, including anticancer and antioxidant activities. nih.gov Research into the reaction of this compound with reagents like ethyl chloroacetate (B1199739) can produce fused systems like thiazolo[3,2-a]pyrimidines. mdpi.com The exploration of these synthetic routes allows for the creation of diverse chemical libraries of fused heterocycles for biological screening.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors
| Fused System | Precursor Example | Synthetic Method | Potential Biological Activity | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine (B153573) | 2-amino-thiophene-3-carbonitrile | Cyclocondensation with nitriles | Anticancer | nih.gov |
| Pyrido[2,3-d]pyrimidine | 4-amino-6-hydroxy-2-mercaptopyrimidine | Condensation with α,β-unsaturated ketones | Anticancer, Antimicrobial, Antioxidant | nih.gov |
| Thiazolo[3,2-a]pyrimidine | 1,2,3,4-Tetrahydropyrimidine-2-thione | Reaction with ethyl chloroacetate | Not specified | mdpi.com |
Advanced Mechanistic Investigations of Biological Activities
While numerous pyrimidine derivatives have been synthesized and screened for biological activity, a deeper understanding of their mechanisms of action is a critical future research direction. Advanced computational and experimental techniques are being employed to elucidate how these compounds interact with their biological targets at a molecular level.
Molecular docking and molecular dynamics simulations are powerful tools to predict the binding modes of pyrimidine derivatives within the active sites of enzymes. nih.govnih.gov For example, studies on 2-aminopyrimidine (B69317) derivatives designed as EGFR inhibitors have used molecular docking to show how these compounds form crucial hydrogen bonds with key residues like Met793 and Lys745 in the EGFR active site. nih.gov Similarly, computational studies on dihydropyrimidine-5-carboxylates have suggested acetylcholinesterase as a plausible target for their larvicidal activity. nih.gov
Future investigations will likely involve:
Target Identification: Confirming the molecular targets of active compounds.
Binding Site Analysis: Characterizing the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. nih.govpensoft.net
Structure-Activity Relationship (SAR) Studies: Correlating the structural features of the synthesized derivatives with their biological potency to guide the design of more effective compounds. nih.gov
Cellular Pathway Analysis: Investigating the downstream effects of target inhibition, such as cell cycle arrest (e.g., at the G2/M phase) and induction of apoptosis. nih.govrsc.orgnih.gov
For example, certain pyrimidine-5-carbonitrile derivatives have been shown to inhibit EGFR, arrest the cell cycle in HepG2 cells at the G2/M phase, and induce apoptosis. rsc.org Further studies on derivatives of this compound could reveal similar or novel mechanisms of action against various diseases.
Table 2: Research Findings on the Mechanisms of Pyrimidine Derivatives
| Compound Class | Investigated Activity | Key Mechanistic Findings | Target/Pathway | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine derivatives | Anticancer (NSCLC) | Forms hydrogen bonds with Met793 and Lys745; induces apoptosis and G2/M cell cycle arrest. | EGFRC797S | nih.gov |
| Dihydropyrimidine-5-carboxylates | Larvicidal | Predicted to bind to acetylcholinesterase. | Acetylcholinesterase | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | Anticancer | Inhibits EGFR, causes G2/M phase arrest, induces apoptosis. | EGFR | rsc.org |
Role of this compound as a Versatile Synthon in Organic Synthesis
The chemical reactivity of this compound makes it an exceptionally versatile synthon, or building block, for the construction of more complex molecules. Its functional groups—the nucleophilic 5-amino group, the electrophilic ester at position 4, and the reactive pyrimidine ring—offer multiple sites for chemical modification.
The Traube pyrimidine synthesis, a classic method, utilizes amidine-like compounds to react with β-dicarbonyl compounds. researchgate.net this compound and its precursors fit into the broader class of pyrimidines synthesized via the cyclocondensation of 1,3-dielectrophilic compounds with 1,3-dinucleophilic (amidine) compounds. researchgate.net
Future synthetic applications will focus on exploiting this reactivity in:
Multicomponent Reactions: Designing one-pot syntheses that leverage the compound's multiple reactive sites to build molecular complexity efficiently. The Biginelli reaction is a key example of a multicomponent reaction used to produce dihydropyrimidines. nih.gov
Regioselective Reactions: Developing methods to selectively target one functional group over another. For instance, studies on related unsymmetrical enamino diketones show that condensation with amidines can occur chemoselectively at one of two competing carbonyl groups, a principle that can be extended to reactions involving the pyrimidine core. researchgate.net
Solid-Phase Synthesis: Adapting reactions for solid-phase synthesis to enable the rapid generation of libraries of pyrimidine derivatives for high-throughput screening. researchgate.net
The conversion of the ester group into other functionalities, such as amides or hydrazides, further expands its synthetic utility. For example, reaction with hydrazine (B178648) monohydrate can transform pyrimidine-4-carboxylates into pyrimido[4,5-d]pyridazin-8(7H)-ones, opening pathways to different classes of fused heterocycles. researchgate.net
Emerging Applications in Agrochemical and Materials Science Research
Beyond pharmaceuticals, the pyrimidine carboxylate scaffold is gaining attention in other scientific fields, notably agrochemicals and materials science.
In agrochemical research , there is a pressing need for new insecticides and herbicides to combat resistance and improve crop protection. Pyrimidine derivatives have shown promise in this area.
Larvicidal Agents: A series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates demonstrated significant larvicidal activity against Anopheles arabiensis, the mosquito vector for malaria. nih.gov Two derivatives, in particular, caused over 90% mortality. nih.gov
Antibacterial Agents: Novel pyrimidine sulfonate esters have been synthesized and found to have potent antibacterial activity against several plant pathogens, including Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial leaf blight in rice. mdpi.com One compound, A5, showed superior control of this disease compared to commercial bactericides and was found to enhance the disease resistance of rice plants. mdpi.com
Herbicidal and Fungicidal Activity: Other studies have evaluated related heterocyclic systems, such as isoxazole-carboxamides, which showed moderate inhibition against various plants and fungi. researchgate.net This suggests that derivatives of this compound could be explored for broad-spectrum crop protection applications.
In materials science , the rigid, planar structure and potential for self-assembly through hydrogen bonding make pyrimidine derivatives interesting candidates for the development of novel organic materials. While research in this area is still nascent for this specific compound, related heterocyclic structures are being explored for applications in organic electronics and supramolecular chemistry. The ability of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives to form one-dimensional, homochiral, supramolecular assemblies through weak n-π interactions in the crystalline phase highlights the potential for creating ordered materials. mdpi.com Future work could investigate the liquid crystalline, optical, or electronic properties of polymers and macrocycles derived from this compound.
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 5-aminopyrimidine-4-carboxylate?
The compound is typically synthesized via nucleophilic substitution reactions. For example, ethyl 4-chloro-pyrimidine-5-carboxylate derivatives react with ammonia or amines under reflux conditions in solvents like ethanol or dioxane, often using triethylamine as a base to facilitate substitution at the 4-position . Key intermediates, such as ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, are synthesized using pyrimidine ring-forming reactions (e.g., cyclocondensation of β-ketoesters with amidines). Optimization of reaction conditions (e.g., solvent polarity, temperature, and base strength) is critical for achieving high yields.
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- NMR spectroscopy : and NMR confirm substituent positions and electronic environments. For example, the ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in NMR.
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify deviations from planarity in the pyrimidine ring .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?
Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys or Pistachio models) identifies viable precursors and reaction conditions. For instance, replacing the 5-amino group with thiols or alkoxides requires evaluating nucleophilicity and steric effects via density functional theory (DFT) calculations. Substituent effects on aromaticity and reactivity are modeled using molecular orbital theory (e.g., HOMO-LUMO gaps) .
Q. What strategies resolve contradictory crystallographic data during structure refinement?
- Twinned data : Use SHELXE to deconvolute overlapping reflections in twinned crystals .
- Disordered solvent/moieties : Apply restraints (e.g., SIMU/DELU in SHELXL) to model anisotropic displacement parameters.
- Validation tools : Check geometric outliers (e.g., bond lengths, angles) with PLATON or CCDC Mercury. Cross-validate with spectroscopic data to confirm functional group assignments .
Q. How do substituent variations at the 2- and 4-positions affect the compound’s reactivity and biological activity?
Comparative studies with analogs (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate vs. ethyl 4-amino-2-(ethylthio)-pyrimidine-5-carboxylate) reveal:
- Electron-donating groups (e.g., -NH) activate the pyrimidine ring for nucleophilic substitution at C4 via resonance effects .
- Steric hindrance : Bulky substituents at C2 reduce reactivity at C4 but enhance selectivity in cross-coupling reactions.
- Biological activity : Amino groups improve solubility and hydrogen-bonding interactions with target proteins, as seen in kinase inhibitor studies .
Q. What experimental designs optimize reaction conditions for high-yield amination at the 4-position?
- DoE (Design of Experiments) : Vary solvent (polar aprotic vs. protic), base (KCO vs. EtN), and temperature to map yield trends.
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., nucleophile diffusion in viscous solvents).
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions involving halogenated precursors .
Methodological Guidance
Q. How to analyze regioselectivity in electrophilic aromatic substitution on the pyrimidine ring?
- Directing effects : The 5-carboxylate group deactivates the ring, directing electrophiles to the 2- or 4-positions. Use Hammett σ constants to predict substituent influence.
- Isotopic labeling : -labeling in NMR tracks nitrogen lone-pair orientation during substitution .
- Computational modeling : DFT calculations (e.g., Gaussian) simulate charge distribution and transition states to predict regioselectivity .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).
- Quality control : Validate purity via HPLC (≥95% by area) and elemental analysis (C, H, N within ±0.4% of theoretical).
- Process optimization : Replace hazardous reagents (e.g., CrO) with greener alternatives (e.g., TEMPO/O for oxidations) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies?
- Metabolic stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., ester hydrolysis).
- Solubility adjustments : Formulate with co-solvents (e.g., DMSO/PEG) or prodrug strategies to enhance bioavailability.
- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
